molecular formula C12H16O2 B3378533 2-Methyl-5-phenylpentanoic acid CAS No. 143097-60-3

2-Methyl-5-phenylpentanoic acid

Cat. No.: B3378533
CAS No.: 143097-60-3
M. Wt: 192.25 g/mol
InChI Key: ASZIHXOIQJBLRA-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C({12})H({16})O(_{2}) It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second carbon and a phenyl group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of phenylacetic acid with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-Methyl-5-phenylpentenoic acid. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-Methyl-5-phenylpentanone.

    Reduction: Formation of 2-Methyl-5-phenylpentanol.

    Substitution: Formation of halogenated derivatives such as 2-Methyl-5-(4-bromophenyl)pentanoic acid.

Scientific Research Applications

2-Methyl-5-phenylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-phenylpentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, its anti-inflammatory action could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    2-Methyl-5-phenylpentenoic acid: An unsaturated analog with a double bond, differing in reactivity and applications.

    2-Methyl-5-phenylvaleric acid: A structural isomer with the same molecular formula but different connectivity.

    2-Methyl-5-phenylhexanoic acid: A homolog with an additional carbon in the chain, affecting its physical and chemical properties.

Uniqueness: 2-Methyl-5-phenylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its balance of hydrophobic and hydrophilic regions makes it versatile for various synthetic and research purposes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZIHXOIQJBLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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